molecular formula C14H16N2O2S3 B2878788 (E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 682782-99-6

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2878788
CAS No.: 682782-99-6
M. Wt: 340.47
InChI Key: PSNRNFRAIYCRHW-DHZHZOJOSA-N
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Description

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide (CAS 682782-99-6) is a synthetic thiazolidinone derivative of high interest in medicinal chemistry and biochemical research. The compound features a distinct electron donor-acceptor (D-A) architecture, characterized by a thiophene moiety acting as an electron donor and a 4-oxo-2-thioxothiazolidin core serving as a strong electron acceptor . This molecular design is strategically chosen to enhance electronic properties for potential applications in optoelectronic research and to improve interactions with biological targets . Thiazolidinone derivatives are extensively investigated for their significant biological activities. Research on analogous compounds has demonstrated potent in vitro antimicrobial efficacy against a range of bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli . Furthermore, structurally similar benzimidazole-substituted-1,3-thiazolidin-4-ones have exhibited exceptional cytotoxicity against human colorectal cancer (HCT116) cell lines, outperforming the standard drug 5-fluorouracil, highlighting the thiazolidinone scaffold's promise in anticancer drug discovery . The mechanism of action for this class of compounds often involves interaction with enzymatic targets such as cyclin-dependent kinases (CDK8), which are implicated in cancer cell proliferation and transcription regulation . This product is supplied for non-human research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

N-butyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S3/c1-2-3-6-15-12(17)9-16-13(18)11(21-14(16)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRNFRAIYCRHW-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure and Composition:

  • Molecular Formula: C14H16N2O2S
  • Molecular Weight: 340.5 g/mol
  • IUPAC Name: this compound

The compound features a thiazolidinone core, which is known for its role in various biological activities, including antibacterial and antitumor effects.

Antibacterial Activity

Research has shown that derivatives of thiazolidinones exhibit notable antibacterial properties. A study evaluating the antibacterial activity of related compounds demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Thiazolidinone derivatives have been reported to possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit proliferation in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced viability.
  • Induction of Apoptosis:
    • Studies suggest that thiazolidinone derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Properties:
    • Some thiazolidinones exhibit antioxidant activity, which can protect cells from oxidative stress, contributing to their therapeutic effects in various diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusInhibition observed
AntibacterialEscherichia coliSignificant antibacterial activity
AntitumorHuman cancer cell linesDose-dependent growth inhibition
Enzyme InhibitionVarious metabolic enzymesCompetitive inhibition noted

Notable Research Studies

  • Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives showed promising results against multi-drug resistant bacterial strains, indicating the potential for developing new antibiotics .
  • Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of thiazolidinones revealed that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, making them candidates for further drug development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53–58%) compared to electron-neutral groups (e.g., 4-chlorobenzylidene in Compound 9: 90%) . The thiophene substituent in the target compound may offer moderate reactivity due to its aromatic stability.
  • Melting Points : Bulky or rigid substituents (e.g., indole in Compound 10) increase melting points (>200°C), suggesting enhanced crystallinity. Thiophene’s planar structure may similarly elevate melting points relative to aliphatic analogs .

Reaction Condition Comparisons

Synthetic routes for analogs involve:

  • Solvents: Ethanol, DMF, or THF .
  • Catalysts: Piperidine or acetic acid for Knoevenagel condensation .
  • Temperatures : 60–80°C for 6–12 hours .

The target compound likely requires similar conditions, though the thiophene aldehyde’s reactivity may necessitate optimized stoichiometry or prolonged reaction times.

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